Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate
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Overview
Description
Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms within a fused benzene and oxazole ring system. The presence of tert-butyl groups enhances its steric hindrance and stability, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as tert-butyl carbamate have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.
Mode of Action
It’s known that tert-butyl carbamate derivatives can act as protecting groups in organic synthesis . They can prevent unwanted reactions at the amine group during chemical reactions, and can be removed afterwards to reveal the original amine group.
Pharmacokinetics
The molecular weight of a related compound, tert-butyl carbamate, is 11715 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
In the context of organic synthesis, the use of tert-butyl carbamate can facilitate the creation of complex organic molecules by protecting sensitive functional groups during the reaction process .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the stability of tert-butyl carbamate is affected by temperature, as it has a melting point of 105-108 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The tert-butyl groups are introduced through subsequent reactions involving tert-butylating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets and pathways can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products.
Comparison with Similar Compounds
Benzoxazole derivatives: Other benzoxazole compounds with different substituents and functional groups.
Indole derivatives: Compounds containing the indole ring system, which share structural similarities with benzoxazoles.
Tert-butyl derivatives: Other organic compounds with tert-butyl groups, which provide similar steric hindrance and stability.
Uniqueness: Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate stands out due to its specific combination of the benzoxazole core and tert-butyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)10-7-8-12-11(9-10)13(18-21-12)17-14(19)20-16(4,5)6/h10H,7-9H2,1-6H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKSTLYKPCOYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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